molecular formula C9H7BrN2O B13972790 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile

Cat. No.: B13972790
M. Wt: 239.07 g/mol
InChI Key: QYNXZRWTMDBECQ-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrano-pyridine fused ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a bromine atom and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridin-2(1H)-one with brominated acetyl derivatives in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate cyclization and bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit enzyme activity by forming stable complexes or by altering the conformation of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.

    8-Chloro-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and potency.

    8-Methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

The presence of the bromine atom in 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile imparts unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo diverse chemical transformations and its potential biological activities distinguish it from other similar compounds .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-3-12-2-7-6(1-11)4-13-5-8(7)9/h2-3,6H,4-5H2

InChI Key

QYNXZRWTMDBECQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CN=CC(=C2CO1)Br)C#N

Origin of Product

United States

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